molecular formula C8H7IO2 B2420212 3-(Hydroxymethyl)-5-iodobenzaldehyde CAS No. 1289064-29-4

3-(Hydroxymethyl)-5-iodobenzaldehyde

Cat. No.: B2420212
CAS No.: 1289064-29-4
M. Wt: 262.046
InChI Key: CIAOAHKAARMOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)-5-iodobenzaldehyde is an organic compound characterized by the presence of a hydroxymethyl group and an iodine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-iodobenzaldehyde typically involves the iodination of a benzaldehyde derivative followed by the introduction of a hydroxymethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzaldehyde ring. The hydroxymethyl group can then be introduced through a hydroxymethylation reaction using formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-iodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: 3-(Carboxymethyl)-5-iodobenzaldehyde.

    Reduction: 3-(Hydroxymethyl)-5-iodobenzyl alcohol.

    Substitution: 3-(Hydroxymethyl)-5-azidobenzaldehyde.

Scientific Research Applications

3-(Hydroxymethyl)-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-iodobenzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effect of the iodine atom and the electron-donating effect of the hydroxymethyl group. These effects can alter the compound’s reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)-4-iodobenzaldehyde
  • 3-(Hydroxymethyl)-5-bromobenzaldehyde
  • 3-(Hydroxymethyl)-5-chlorobenzaldehyde

Uniqueness

3-(Hydroxymethyl)-5-iodobenzaldehyde is unique due to the presence of both a hydroxymethyl group and an iodine atom on the benzaldehyde ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(hydroxymethyl)-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-4,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAOAHKAARMOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.